Vanadium(V) oxytripropoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

OTPV has been shown to be an effective catalyst for a number of organic reactions, including:

- Epoxidation: OTPV can be used to convert alkenes to epoxides, which are important intermediates in the synthesis of many fine chemicals and pharmaceuticals .

- Olefin metathesis: OTPV can be used to catalyze the metathesis of olefins, which is a reaction in which two double bonds are broken and reformed to create new carbon-carbon bonds .

- Polymerization: OTPV can be used to polymerize a variety of monomers, including olefins, acrylates, and methacrylates .

Materials Science

OTPV has been used as a precursor to a number of vanadium-based materials, including:

- Aerogels: OTPV can be used to synthesize vanadium-based aerogels, which are ultralight, high-surface-area materials with potential applications in catalysis, energy storage, and sensors .

- Glasses: OTPV can be used to prepare vanadium-doped glasses, which have potential applications in solid-state electrolytes and photovoltaics .

Medicine

OTPV has been investigated for its potential use in the treatment of a number of diseases, including:

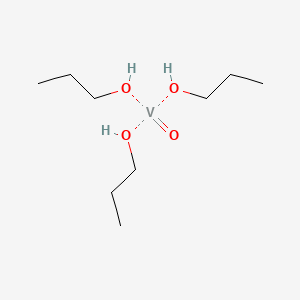

Vanadium(V) oxytripropoxide is an organo-metallic compound with the molecular formula and a molecular weight of approximately 244.2 g/mol. It appears as a yellow to yellow-green liquid and is known for its flammability and potential skin irritation properties. This compound is classified as a precursor for various vanadium complexes and is utilized in several chemical applications, particularly in catalysis and materials science .

Example Reactions- Hydrolysis Reaction:

- Formation of Alkoxides:

Vanadium(V) oxytripropoxide can be synthesized through several methods:

- Direct Reaction: The direct reaction of vanadium pentoxide with propanol under controlled conditions can yield vanadium(V) oxytripropoxide.

- Solvent-Assisted Synthesis: Utilizing solvents like toluene or hexane can facilitate the formation of this compound by providing a suitable environment for the reaction.

- Precursor Method: Starting from vanadium salts such as vanadyl sulfate and treating them with propanol can also lead to the formation of vanadium(V) oxytripropoxide .

Vanadium(V) oxytripropoxide has several applications across various fields:

- Catalysis: It is used as a catalyst in organic synthesis and polymerization reactions.

- Materials Science: This compound serves as a precursor for producing composite materials and thin films used in electronics and energy storage devices.

- Pharmaceuticals: Investigated for its potential use in drug formulations due to its biological activity .

Studies on the interactions of vanadium(V) oxytripropoxide with other compounds have highlighted its ability to form complexes with various ligands. These interactions are crucial for understanding its behavior in catalytic processes and biological systems. Research indicates that the reactivity of vanadium(V) oxytripropoxide may vary significantly depending on the nature of the interacting species, influencing its effectiveness in catalysis and potential therapeutic applications .

Vanadium(V) oxytripropoxide shares similarities with other vanadium compounds but possesses unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Vanadium(IV) oxide | Stable oxide form, used in catalysis and electronics. | |

| Vanadyl acetylacetonate | Forms stable complexes, often used in organic synthesis. | |

| Vanadium pentoxide | Commonly used as a catalyst; exhibits different oxidation states. | |

| Vanadyl sulfate | Soluble salt form; used in biological studies. |

Vanadium(V) oxytripropoxide's significance lies in its versatility as a precursor for various chemical transformations and its potential applications in both industrial and biological contexts. Its unique structure allows it to participate effectively in reactions that other similar compounds may not be able to facilitate as efficiently, making it an important subject of study in material science and chemistry .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant